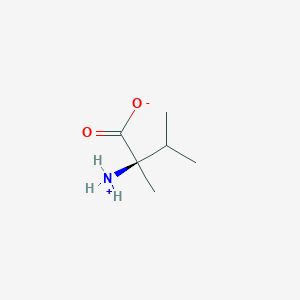

alpha-Methyl-D-valine

Description

Properties

IUPAC Name |

(2R)-2-azaniumyl-2,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYTYOMSQHBYTK-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](C)(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: alpha-Methyl-D-valine can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or starting materials. For instance, the microbial preparation of D-valine, which involves the stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, is a notable method .

Industrial Production Methods: Industrial production of this compound often employs microbial processes due to their high stereo selectivity and environmentally friendly conditions. These methods include microbial asymmetric degradation of DL-valine and microbial specific hydrolysis of DL-5-isopropylhydantoin .

Chemical Reactions Analysis

Types of Reactions: alpha-Methyl-D-valine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into its corresponding alcohols.

Substitution: It can participate in substitution reactions, particularly in peptide synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Peptide synthesis typically involves reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Applications

Synthesis of Chiral Compounds

AMD-Val is utilized as a building block in the synthesis of chiral compounds. Its asymmetric properties make it an ideal candidate for creating enantiomerically pure substances, which are crucial in pharmaceuticals and agrochemicals. For instance, AMD-Val can be employed in peptide synthesis, where its chiral nature enhances the selectivity and specificity of the resulting peptides.

Reactions and Mechanisms

AMD-Val participates in various chemical reactions, including:

- Oxidation : Converts AMD-Val to corresponding keto acids.

- Reduction : Produces alcohol derivatives.

- Substitution Reactions : Used extensively in peptide synthesis due to its ability to form stable bonds with other amino acids.

Biological Applications

Model Compound for Enzyme Studies

AMD-Val serves as a model compound for studying enzyme-substrate interactions and protein folding. Its unique structure allows researchers to investigate how enzymes recognize and bind to substrates, providing insights into metabolic pathways.

Peptide Design

Research indicates that peptides containing AMD-Val exhibit enhanced α-helical character compared to those with other amino acids like α-aminoisobutyric acid (Aib). This property makes AMD-Val a valuable component in designing peptides with specific structural conformations, which can be utilized as scaffolds for drug development .

Medical Applications

Therapeutic Potential

Derivatives of AMD-Val are being explored for their therapeutic applications. Studies suggest that compounds derived from AMD-Val may serve as intermediates in drug synthesis, particularly for treatments targeting neurological diseases or tissue injuries. The ability of D-amino acids, including AMD-Val derivatives, to modulate neurotransmitter systems presents a promising avenue for clinical therapies .

Cancer Research

Recent investigations have highlighted the potential of D-amino acids like AMD-Val in inhibiting cancer cell growth. Their unique interactions with cellular pathways could lead to novel cancer therapies that leverage the distinct properties of these compounds .

Industrial Applications

Agricultural Chemicals

In the agricultural sector, AMD-Val is used in the production of pesticides and semi-synthetic veterinary antibiotics. Its chiral nature contributes to the efficacy and specificity of these compounds, making them more effective against target pests while minimizing environmental impact.

Comprehensive Data Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis of chiral compounds | Enhances selectivity in peptide synthesis |

| Biology | Model for enzyme studies | Provides insights into enzyme-substrate interactions |

| Medicine | Drug synthesis intermediates | Potential therapeutic applications in neurology |

| Industry | Agricultural chemicals | Effective in producing targeted pesticides |

Case Studies

-

Peptide Design Using AMD-Val

A study demonstrated that replacing Aib residues with AMD-Val in a designed peptide significantly increased the α-helical content, indicating its superior structural properties for peptide design . -

Therapeutic Applications in Neurology

Research has shown that D-amino acids can enhance N-methyl-D-aspartate receptor (NMDAR) function, leading to improved cognitive abilities and memory retention in animal models when administered alongside AMD-Val derivatives . -

Industrial Use in Antibiotic Production

A review highlighted the use of AMD-Val derivatives in developing semi-synthetic antibiotics, showcasing their effectiveness against resistant bacterial strains while maintaining safety profiles for agricultural use.

Mechanism of Action

The mechanism of action of alpha-Methyl-D-valine involves its interaction with specific molecular targets and pathways. As a chiral amino acid, it can interact with enzymes and receptors in a stereospecific manner. This interaction can influence various biochemical pathways, including those involved in protein synthesis and metabolism .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (H₂O) | Key Structural Features |

|---|---|---|---|---|

| α-Methyl-D-valine | C₆H₁₃NO₂ | 131.17 | Moderate | Methyl group at α-carbon; D-configuration |

| D-Valine | C₅H₁₁NO₂ | 117.15 | High | No α-methyl; D-configuration |

| L-Valine | C₅H₁₁NO₂ | 117.15 | High | No α-methyl; L-configuration |

| N-Methyl-D-valine | C₆H₁₃NO₂ | 131.17 | Low | Methyl group at amino nitrogen; D-config. |

| D-VALINOL | C₅H₁₃NO | 103.16 | High | Alcohol derivative of D-valine |

Sources :

- α-Methyl-D-valine vs. D-Valine: The α-methyl group sterically hinders interactions with enzymes like δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase, critical in β-lactam biosynthesis. This reduces its incorporation into natural peptides compared to D-valine .

- α-Methyl-D-valine vs. N-Methyl-D-valine: While both have similar molecular weights, N-methylation disrupts hydrogen bonding at the amino group, reducing solubility and altering substrate specificity in peptide synthesis .

Research Findings and Key Studies

- Enzyme Specificity: In Cephalosporium acremonium, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase showed <10% activity with α-methyl-D-valine compared to D-valine, highlighting steric limitations in substrate binding .

- Metabolic Stability: α-Methyl-D-valine exhibited a 50% longer half-life than D-valine in rodent plasma, attributed to resistance to aminopeptidases .

- Therapeutic Potential: Derivatives of α-methyl-D-valine are under investigation as modulators of T-cell activity, inspired by the immunosuppressive properties of D-penicillamine (a related β-methylated cysteine analog) .

Q & A

Q. How can researchers ensure transparency in reporting α-Methyl-D-valine’s pharmacokinetic parameters across studies?

- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., LC-MS/MS chromatograms) and analysis scripts via repositories like Zenodo. Report parameters (e.g., clearance, volume of distribution) using standardized units and SD/SE metrics. Disclose synthesis protocols and analytical validation steps to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.